
3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid is a monocarboxylic acid that features a phenyl ring substituted with two methoxy groups at positions 2 and 5, and a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(2,5-Dimethoxyphenyl)-2-oxopropanoic acid
Reduction: 3-(2,5-Dimethoxyphenyl)-2-hydroxypropanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways in plants.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a Bronsted acid, donating a proton to acceptor molecules. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylpropanoic acid: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
2,5-Dimethoxybenzenepropanoic acid: Similar structure but with different functional groups, leading to varied applications and reactivity.
Uniqueness
3-(2,5-Dimethoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both methoxy and hydroxypropanoic acid groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H14O5 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
3-(2,5-dimethoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O5/c1-15-8-3-4-10(16-2)7(5-8)6-9(12)11(13)14/h3-5,9,12H,6H2,1-2H3,(H,13,14) |
Clave InChI |
XDDZTWLCWBMBLL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


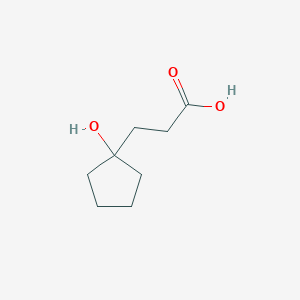
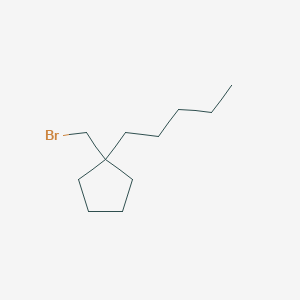
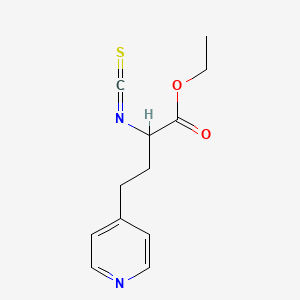
![1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13634855.png)
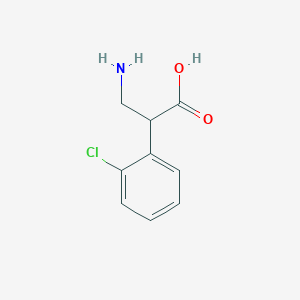
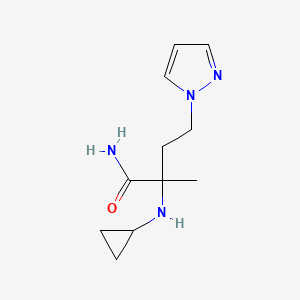
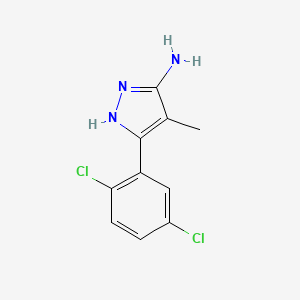
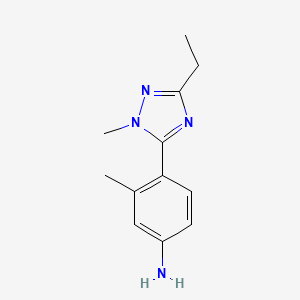


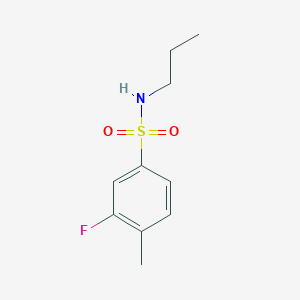
![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)
![[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)

